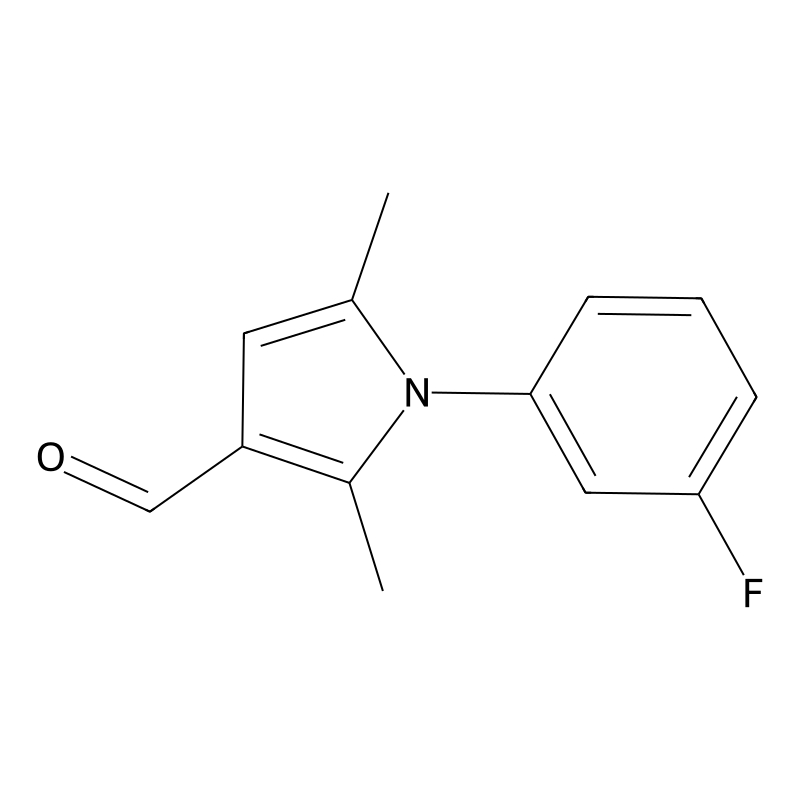

1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

A few sources mention the compound and its synthesis. For instance, Key Organics offers this compound commercially, and their product page lists a reference describing its synthesis but does not elaborate on its applications.

Potential applications based on structural similarity:

While specific research applications are not documented for this specific molecule, its structure offers clues to potential areas of investigation. The compound belongs to the class of fluorinated heterocyclic aldehydes, which possess various interesting properties and functionalities.

- Fluorine substitution: The presence of a fluorine atom can influence the molecule's electronic properties, potentially affecting its reactivity and binding affinity towards other molecules. This property is often exploited in medicinal chemistry to modulate the activity and pharmacokinetics of drug candidates [].

- Heterocyclic ring: The pyrrole ring is a common scaffold found in many biologically active molecules. It is present in numerous natural products and drugs, and its derivatives are often explored for their potential in various therapeutic areas [].

- Aldehyde functionality: The aldehyde group is a highly reactive functional group that can participate in various condensation reactions, allowing for the synthesis of more complex molecules with diverse functionalities. This property makes aldehydes valuable building blocks in organic synthesis and drug discovery.

- Medicinal chemistry: As a potential lead compound for the development of new drugs, especially considering the presence of the fluorine atom and the heterocyclic ring.

- Materials science: The molecule's properties might be of interest for the design of novel functional materials, especially considering the presence of the aldehyde group.

- Organic synthesis: The compound could serve as a building block for the synthesis of more complex molecules with diverse functionalities.

1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a 3-fluorophenyl group and two methyl groups at the 2 and 5 positions. Its molecular formula is C13H12FNO, and it has a molecular weight of approximately 217.24 g/mol. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive aldehyde functional group, which can participate in various

There is no current information available regarding the mechanism of action of this compound.

- Condensation Reactions: The aldehyde can react with amines to form imines or with alcohols to yield hemiacetals and acetals.

- Oxidation: The aldehyde can be oxidized to form carboxylic acids under appropriate conditions.

- Nucleophilic Addition: Nucleophiles can attack the carbonyl carbon, leading to various substitution products.

These reactions make the compound versatile for further synthetic applications in organic chemistry .

Several synthetic routes can be employed to prepare 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:

- Pyrrole Formation: The initial step typically involves the cyclization of a suitable precursor containing both an amine and a carbonyl group to form the pyrrole ring.

- Aldehyde Introduction: The introduction of the aldehyde functionality can be achieved through formylation reactions using reagents like paraformaldehyde or by oxidation of a corresponding alcohol.

- Fluorination: If not already present, the introduction of the fluorine atom can be done via electrophilic aromatic substitution or other fluorination techniques.

These methods highlight the compound's accessibility for research and industrial applications .

1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has potential applications in various fields:

- Pharmaceuticals: It may serve as a building block for drug development due to its biological activity.

- Organic Synthesis: The compound can be utilized as an intermediate in synthesizing more complex organic molecules.

- Material Science: Its unique properties may find uses in developing new materials or coatings .

Interaction studies involving 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde could focus on its reactivity with biological macromolecules such as proteins or nucleic acids. Understanding these interactions can provide insights into its mechanism of action if developed as a pharmaceutical agent. Preliminary studies suggest that fluorinated compounds often exhibit altered binding affinities compared to their non-fluorinated counterparts, potentially enhancing their efficacy .

Several compounds share structural similarities with 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | C13H12FNO | Similar structure; different fluorine position |

| 2,5-Dimethylpyrrole | C7H9N | Lacks the phenyl and aldehyde groups |

| 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | C13H12ClNO | Chlorine substitution instead of fluorine |

These compounds illustrate variations in substituents that can significantly influence their chemical and biological properties. The unique combination of a pyrrole ring with specific substituents makes 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde particularly interesting for further research and application development .